molecular formula C22H21N5O5 B10992528 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B10992528
M. Wt: 435.4 g/mol
InChI Key: SLQBYGUJFHYQOP-UHFFFAOYSA-N
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Description

3- (2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid , belongs to the class of benzodiazepines. Its chemical formula is C₁₂H₁₂N₂O₄ , and its molecular weight is approximately 248.23 g/mol . Benzodiazepines are a group of psychoactive compounds with diverse pharmacological properties, including anxiolytic, sedative, hypnotic, and muscle relaxant effects.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the condensation of 3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide with 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine . The reaction conditions and specific reagents used in this process can vary based on the desired yield and purity.

Industrial Production:: While detailed industrial production methods are proprietary, pharmaceutical companies typically optimize the synthesis for large-scale production. These methods ensure cost-effectiveness, scalability, and consistent quality.

Chemical Reactions Analysis

Reactions::

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction processes may yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.

Common Reagents and Conditions::

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products:: The major products depend on the specific reaction conditions and substituents present. Isolation and characterization are essential to identify these products.

Scientific Research Applications

This compound finds applications in:

    Medicine: As anxiolytics, sedatives, or anticonvulsants.

    Chemistry: As a building block for other benzodiazepine derivatives.

    Biology: Studying GABA receptors and neuronal signaling pathways.

Mechanism of Action

The compound primarily acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to neuronal hyperpolarization, resulting in sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

While there are several benzodiazepines, this compound’s unique structure sets it apart. Similar compounds include diazepam , lorazepam , and alprazolam .

Properties

Molecular Formula

C22H21N5O5

Molecular Weight

435.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide

InChI

InChI=1S/C22H21N5O5/c28-19(11-10-17-22(30)24-16-9-5-4-8-15(16)21(29)25-17)23-12-20-26-18(27-32-20)13-31-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,23,28)(H,24,30)(H,25,29)

InChI Key

SLQBYGUJFHYQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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